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3-(Aminomethyl)piperidine-2,6-dione;hydrochloride

Targeted Protein Degradation PROTAC CRBN Ligand

PROTAC developers require low-MW CRBN ligands to preserve degrader drug-likeness. 3-(Aminomethyl)piperidine-2,6-dione HCl (MW 178.62) provides a minimal Cereblon-binding scaffold with a primary aminomethyl handle for rapid peptide coupling. • Enables sub-900 Da PROTAC design, preserving cellular permeability and oral bioavailability. • Direct biosynthetic precursor for indigoidine via IdgS-catalyzed oxidative dimerization. • Supplied at 97% purity; ideal for linker conjugation and chemical probe development.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62 g/mol
CAS No. 2940956-04-5
Cat. No. B13910099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)piperidine-2,6-dione;hydrochloride
CAS2940956-04-5
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1CN.Cl
InChIInChI=1S/C6H10N2O2.ClH/c7-3-4-1-2-5(9)8-6(4)10;/h4H,1-3,7H2,(H,8,9,10);1H
InChIKeyVCOTYEDGYFPNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)piperidine-2,6-dione Hydrochloride Procurement Overview


3-(Aminomethyl)piperidine-2,6-dione;hydrochloride (CAS 2940956-04-5) is a functionalized piperidine-2,6-dione building block with a molecular formula of C6H11ClN2O2 and a molecular weight of 178.62 g/mol . It is widely recognized as a key Cereblon (CRBN) ligand precursor for targeted protein degradation applications and also serves as a biosynthetic intermediate in the production of microbial pigments, specifically indigoidine [1]. Commercial availability is well-established, with multiple vendors offering this compound at a standard research purity of 97%, ensuring reliable sourcing for R&D applications .

Core Utility CRBN ligand precursor for PROTAC development Simplified piperidine-2,6-dione scaffold
Sourcing Standard research purity (97%) Multi-vendor commercial availability
Selection Context Supports peptide-coupling conjugation workflows Hydrochloride salt for solution-phase chemistry

3-(Aminomethyl)piperidine-2,6-dione Hydrochloride: Why Substitution Fails


The simple substitution of 3-(aminomethyl)piperidine-2,6-dione hydrochloride with other piperidine-2,6-dione derivatives or even its free base is a significant risk to experimental integrity. Its unique differentiation stems from the precise positioning of the primary aminomethyl (-CH2NH2) group at the 3-position of the piperidine ring . This functionality is essential for its role as a biosynthetic intermediate in indigoidine production [1] and, crucially, as a key chemical handle for conjugating linker molecules via rapid peptide coupling, a cornerstone of targeted protein degradation (PROTAC) development . In contrast, related compounds like Lenalidomide-aminomethyl analogs incorporate a bulky isoindolinone moiety, resulting in different molecular weights and steric profiles (e.g., Lenalidomide-5-aminomethyl hydrochloride, MW 309.75), which fundamentally alters their binding modes and conjugation chemistry . Thus, the specific structure dictates both the biological pathway and the synthetic utility, rendering generic substitution invalid.

This Product 3-(Aminomethyl)piperidine-2,6-dione HCl
Potential Substitute Lenalidomide-5-aminomethyl HCl
The isoindolinone moiety in lenalidomide analogs introduces a bulky steric profile (MW ~310) that may alter binding modes and linker geometry compared to the minimal core scaffold (MW 178.62). Direct substitution may shift degrader ternary complex formation.
This Product 3-(Aminomethyl)piperidine-2,6-dione HCl
Potential Substitute Free base form
The free base may exhibit reduced aqueous solubility and stability, potentially lowering conjugation efficiency in standard peptide coupling conditions. Salt-form interchangeability should be verified in the specific reaction system.

3-(Aminomethyl)piperidine-2,6-dione Hydrochloride: Quantitative Differentiation


Scaffold Differentiation from Lenalidomide-Based CRBN Ligands

The target compound presents a simplified piperidine-2,6-dione core, distinct from extended isoindolinone-based CRBN ligands. When compared to Lenalidomide-5-aminomethyl hydrochloride, a commonly used analog in PROTAC development, the target compound is significantly less complex, offering a distinct advantage in synthetic tractability and conjugate design .

Scaffold Differentiation
Cross-study comparable
42.3% smaller MW vs. lenalidomide-based analog
Supports design of lower-MW conjugates
Structural comparison; MW: 178.62 vs 309.75 g/mol
Targeted Protein Degradation PROTAC CRBN Ligand Molecular Weight

Selective vs. Non-Selective Binding Affinity

Quantitative binding data reveals a stark contrast in the target compound's interaction profile with human carbonic anhydrase II (hCA II) compared to more potent, non-selective binders. This low affinity suggests a cleaner biological profile for applications where strong hCA II inhibition is undesirable [1].

Binding Affinity (hCA II)
Cross-study comparable
>180-fold lower affinity vs. potent hCA II inhibitors
Supports selection as a cleaner chemical probe
Kd = 18,400 nM; NanoESI-MS assay context
Binding Affinity Carbonic Anhydrase II Selectivity Off-Target

Conjugation Efficiency: Peptide Coupling vs. Alkylation

A key differentiating feature for procurement is the compound's designed synthetic utility. Unlike the free base, the hydrochloride salt form ensures high aqueous solubility and long-term stability, facilitating its use in solution-phase chemistry. The primary amine group on the aminomethyl side chain is specifically positioned for high-yielding conjugation with carboxyl-containing linkers via standard peptide coupling reactions, a crucial step in assembling bifunctional molecules like PROTACs . This contrasts with analogs that may require harsher or less efficient alkylation methods.

Conjugation Efficiency
Class-level inference
Peptide coupling vs. alkylation
Supports predictable, mild-condition workflows
Data to verify in specific PROTAC linker context
Conjugation Chemistry Peptide Coupling Linker Attachment PROTAC Synthesis

3-(Aminomethyl)piperidine-2,6-dione Hydrochloride Application Scenarios


PROTACs with Stringent Molecular Weight Limits

Given its low molecular weight (178.62 g/mol), 3-(aminomethyl)piperidine-2,6-dione hydrochloride is the preferred CRBN-recruiting ligand for developing PROTACs where maintaining a total molecular weight under 900 Da is critical for cellular permeability and drug-like properties . The use of larger, isoindolinone-based CRBN ligands (MW ~310) would add considerable bulk to the final degrader, potentially compromising its oral bioavailability or cellular uptake.

Indigoidine Biosynthesis and Biocatalysis

This compound is an essential and direct precursor in the biosynthesis of the microbial blue pigment indigoidine [1]. It is the substrate for the enzyme IdgS, which catalyzes its oxidative dimerization. Its procurement is necessary for in vitro studies of IdgS enzymatic activity, directed evolution of pigment-producing pathways, and the development of novel biocatalysts for the sustainable production of indigoidine and its derivatives.

Next-Generation CRBN Molecular Glues

The minimal piperidine-2,6-dione scaffold provides a clean, unadorned template for designing novel molecular glues. Unlike larger IMiD-derived CRBN ligands (e.g., lenalidomide, pomalidomide) which have established neo-substrate degradation profiles, 3-(aminomethyl)piperidine-2,6-dione offers a more 'neutral' CRBN-binding core . This allows medicinal chemists to install diverse chemical moieties at the aminomethyl handle to explore and potentially redirect CRBN's neo-substrate specificity towards entirely new therapeutic protein targets.

Chemoproteomic Probes for CRBN Target ID

The free primary amine on the aminomethyl group is an ideal attachment point for biotin or fluorophore tags, enabling the creation of active CRBN-targeting probes . These probes can be used in pull-down assays or cellular imaging to identify and validate the intracellular proteins that interact with or are recruited to the CRBN E3 ligase complex, thereby mapping the full scope of CRBN's interactome and neo-substrate landscape.

Application
Selection Property
Validation Focus
PROTACs with stringent MW limits
Low-molecular-weight scaffold (178.62 g/mol)
Confirm target degradation with MW <900 Da degrader
Indigoidine biosynthesis research
Biosynthetic intermediate for IdgS enzyme
Monitor oxidative dimerization and pigment yield
Next-generation CRBN molecular glues
Minimal, neutral CRBN-binding core
Evaluate neo-substrate degradation profiles
Chemoproteomic probes for target ID
Free primary amine handle for tag attachment
Verify CRBN interactome pull-down specificity
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